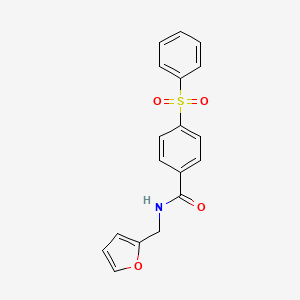
N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes including N-alkylation, N-arylation, and coupling reactions. For example, derivatives of N-(phenylsulfonyl)benzamide have been synthesized through processes involving bromomethylbenzenesulfonyl chloride treatment followed by reaction with secondary amines and subsequent coupling reactions (Hussain et al., 2017). Such methodologies could potentially be adapted for the synthesis of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction and density functional theory (DFT) analysis. These studies provide detailed insights into bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior of these compounds (Li et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N-(phenylsulfonyl)benzamide derivatives have been explored, including their potential in forming various chemically and biologically active motifs through reactions such as the Michael reaction and alkylation. These reactions extend the utility of the core structure by introducing functional groups that can modulate the chemical and biological properties of the resulting compounds (Dyachenko et al., 2008).
Physical Properties Analysis
The physical properties of similar compounds, including solubility, melting points, and crystal structure, have been characterized to inform their handling, storage, and application in further chemical reactions and formulations. These properties are often determined using a combination of spectroscopic and thermal analysis techniques.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide. Studies on related compounds have investigated their reactivity in various chemical environments, highlighting the influence of substituents on their chemical behavior and stability (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Antimycobacterial Properties
N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide shows promise in antimycobacterial applications. In a study, related compounds, specifically 9-benzyl-6-(2-furyl)purines, demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting low toxicity and high activity inside macrophages, making them potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Catalysis and Polymerization
The compound is relevant in the field of catalysis and polymerization. In a study, derivatives of N-(quinolin-8-yl)benzamide were successfully synthesized, including phenylsulfonyl derivatives, using environmentally friendly methods. These derivatives could be valuable in catalytic applications due to their less unpleasant odor and environmental benefits (Xia et al., 2016).
Enzyme Inhibition
This compound and its derivatives have been studied for their ability to inhibit certain enzymes. For instance, aromatic sulfonamide inhibitors of carbonic anhydrases have shown varied activities against different isoenzymes, with some displaying nanomolar inhibitory concentrations. These findings suggest potential applications in targeting specific isoenzymes for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).
Pharmaceutical Development
In pharmaceutical research, benzamide derivatives, including phenylsulfonyl derivatives, have been synthesized and evaluated for their effects on gastrointestinal motility. Some derivatives showed promise as selective serotonin 4 receptor agonists, potentially useful in developing prokinetic agents with reduced side effects (Sonda et al., 2004).
Metabolic Studies
The compound has been involved in metabolic studies of novel antidepressants. A study on Lu AA21004, a novel antidepressant, identified various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, with involvement from enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This research aids in understanding the metabolic pathways of new drugs (Hvenegaard et al., 2012).
Photodynamic Therapy
In photodynamic therapy research, compounds related to N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide have shown efficacy. For example, benzochlorins, synthesized through a modified process involving sulfuric acid, demonstrated significant tumoricidal effects in vivo, suggesting their potential as agents in photodynamic therapy (Morgan et al., 1992).
Cancer Research
Derivatives of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide have been explored in cancer research. A study on salermide-related sirtuin inhibitors found that benzamide and anilide derivatives induced significant apoptosis in human leukemia cells, while some sulfinyl and sulfonyl derivatives were efficient in differentiation. These compounds have potential for broad-spectrum anticancer properties, including against cancer stem cells (Rotili et al., 2012).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18(19-13-15-5-4-12-23-15)14-8-10-17(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXBPSRPAZNWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)

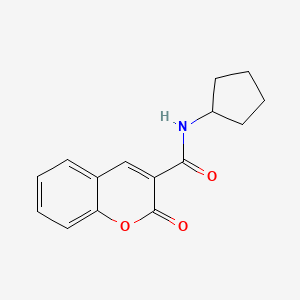

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)
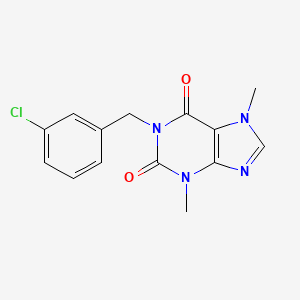

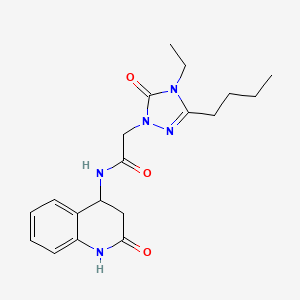
![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)
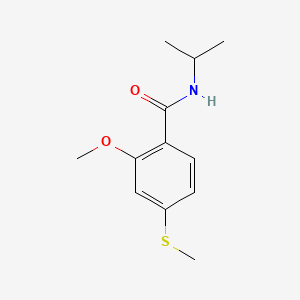
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)
![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)
![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)